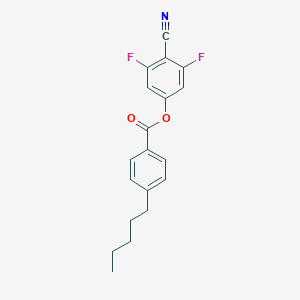

4-Cyano-3,5-difluorophenyl 4-pentylbenzoate

Beschreibung

Eigenschaften

IUPAC Name |

(4-cyano-3,5-difluorophenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO2/c1-2-3-4-5-13-6-8-14(9-7-13)19(23)24-15-10-17(20)16(12-22)18(21)11-15/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDURCFSQJERPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610964 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123843-69-6 | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-3,5-difluorophenyl 4-Pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The most direct route involves reacting 4-pentylbenzoic acid with 4-cyano-3,5-difluorophenol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) serves as a catalyst, with dichloromethane (DCM) or toluene as solvents.

Reaction Conditions:

-

Molar Ratio: 1:1 (acid : phenol) with 2–5% catalyst loading.

-

Temperature: 80–120°C under reflux for 6–12 hours.

Mechanistic Insight:

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the phenolic oxygen. Water removal (e.g., Dean-Stark trap) shifts equilibrium toward ester formation.

Schotten-Baumann Acylation

An alternative employs 4-pentylbenzoyl chloride and 4-cyano-3,5-difluorophenol in a biphasic system (water/organic solvent) with a base (e.g., NaOH).

Procedure:

-

Acyl Chloride Synthesis: 4-Pentylbenzoic acid reacts with thionyl chloride (SOCl₂) at 60°C for 3 hours.

-

Coupling: Acyl chloride is added dropwise to a stirred mixture of phenol and NaOH in DCM.

-

Workup: Organic layer isolation and solvent evaporation yield crude ester, purified via column chromatography.

Advantages:

Microwave-Assisted Synthesis

Emerging protocols use microwave irradiation to accelerate esterification. A study reported 95% yield in 30 minutes using H₂SO₄ and DMF at 100°C.

Parameters:

Optimization of Reaction Parameters

Solvent Selection

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 8.93 | 78 |

| Toluene | 111 | 2.38 | 82 |

| DMF | 153 | 36.7 | 95 |

Polar aprotic solvents (e.g., DMF) enhance solubility of ionic intermediates, while non-polar solvents (toluene) favor equilibrium-driven esterification.

Catalytic Efficiency

| Catalyst | Loading (%) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 5 | 12 | 85 |

| HCl | 3 | 10 | 80 |

| Amberlyst-15 | 10 | 8 | 88 |

Solid acid catalysts (e.g., Amberlyst-15) enable recyclability and reduce waste.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥97% purity with retention time = 6.2 min.

Industrial and Environmental Considerations

Waste Management

Analyse Chemischer Reaktionen

Biologische Aktivität

4-Cyano-3,5-difluorophenyl 4-pentylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structure, featuring cyano and difluoro substituents, positions it as a potential candidate for various biological applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Chemical Formula: C_{19}H_{18}F_{2}N O_{2}

- CAS Number: 123843-69-6

The presence of cyano and fluorine groups enhances its polarity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in signaling pathways. Notably, it has been studied for its effects on:

- Angiogenesis: The compound has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGFR2), a critical player in angiogenesis. This inhibition may reduce tumor growth by limiting blood supply to neoplasms .

- Cell Proliferation: In vitro studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines, including HT-29 (colorectal cancer) and A549 (lung cancer) cells. The compound's ability to induce apoptosis in these cells suggests a mechanism that may involve the activation of caspases .

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

Case Studies

Several studies have investigated the pharmacological properties and therapeutic potential of this compound:

- Anticancer Activity: A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant anticancer properties through selective targeting of cancer cell pathways. The results indicated a dose-dependent response in cell viability assays .

- Environmental Impact Assessment: Research evaluating the environmental persistence of liquid crystal materials highlighted that compounds like this compound could exhibit bioaccumulation potential and toxicity in aquatic organisms. This raises concerns about their long-term ecological effects .

- Liquid Crystal Applications: The compound has also been explored for its use in liquid crystal displays due to its favorable dielectric properties. Its structural characteristics allow for improved switching speeds and stability in display technologies .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

1.1 Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its functional groups enable various chemical reactions such as nucleophilic substitutions and hydrolysis, making it valuable for developing new compounds with desired properties.

1.2 Liquid Crystal Materials

4-Cyano-3,5-difluorophenyl 4-pentylbenzoate is utilized in the formulation of liquid crystal displays (LCDs). Its unique properties contribute to improved switching speeds and stability in liquid crystal applications. Research indicates that this compound can enhance the performance of twisted nematic liquid crystal devices .

Industrial Applications

3.1 Advanced Materials Development

The compound's unique chemical properties make it suitable for developing advanced materials and coatings. Its stability under various conditions allows for its use in creating durable and effective coatings in industrial applications .

3.2 Environmental Studies

Research has indicated that compounds like this compound may have environmental implications due to their persistence in the atmosphere and potential for long-range transport. Understanding these characteristics is crucial for assessing their ecological impact .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Alkyl Chain Variations in Benzoate Esters

4-Cyanophenyl 4-Heptylbenzoate (CAS 38690-76-5)

- Structure : Features a heptyl chain (C7H15) instead of pentyl (C5H11).

- Impact : Longer alkyl chains increase molecular flexibility, broadening the nematic phase temperature range but raising melting points. This compound is less suited for low-temperature applications compared to the pentyl derivative .

4-Cyanophenyl 4-(3-Butenyloxy)benzoate (CAS 114482-57-4)

- Structure : Incorporates a butenyloxy group (C4H7O) instead of pentyl.

- However, reduced stability under UV exposure limits its use in high-durability LCDs .

Substituent Modifications

3,5-Dichlorophenyl 4-Methylbenzoate

- Structure : Chlorine atoms replace fluorine, and a methyl group substitutes the pentyl chain.

- Impact : Chlorine’s larger atomic size and polarizability increase intermolecular interactions, leading to higher melting points (e.g., dihedral angle of 48.81° between aromatic rings vs. ~45–50° in fluorinated analogs). This compound is more suited for high-temperature applications .

4-Ethyl-2-fluorobenzoic Acid 4-Cyano-3,5-difluorophenyl Ester

Core Structure Variations: Benzoate vs. Cyclohexanecarboxylate

trans-4-Cyano-3,5-difluorophenyl 4-Propylcyclohexanecarboxylate (CAS 170447-78-6)

- Structure : Cyclohexane ring replaces the benzoyl group.

- Impact : The chair conformation of cyclohexane enhances thermal stability and reduces rotational energy barriers, enabling wider operational temperature ranges in LCDs. The propyl chain offers intermediate flexibility compared to pentyl .

[1,1'-Bicyclohexyl]-4-carboxylic Acid Derivatives (CAS 145804-13-3)

Application-Specific Comparisons

Research Findings and Industrial Relevance

- Synthetic Accessibility: The pentyl chain in this compound balances ease of synthesis (via esterification) and performance, unlike bicyclohexyl derivatives, which require multi-step routes .

- Purity Requirements : Industrial-grade liquid crystals demand ≥99% purity for optimal electro-optic performance, as seen in TCI Chemicals’ offerings .

- Patented Applications : Fluorinated benzoates are integral to patents for organic electronic devices, though trifluoromethyl analogs (e.g., in ) prioritize conductivity over display applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyano-3,5-difluorophenyl 4-pentylbenzoate, and what critical steps ensure high purity?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Fluorination and cyano-group introduction on phenol derivatives via nucleophilic aromatic substitution (NAS) using KF/CuCN systems under anhydrous conditions .

- Step 2 : Esterification of 3,5-difluoro-4-cyanophenol with 4-pentylbenzoyl chloride, catalyzed by DMAP in dichloromethane at 0–5°C to minimize side reactions .

- Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodological Answer :

- 19F NMR : Identify fluorine environments (δ -110 to -120 ppm for meta-F; splitting patterns confirm substitution) .

- 13C NMR : Cyano-group resonance at ~115 ppm; ester carbonyl at ~165 ppm .

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- High-Resolution MS : Use ESI+ to detect [M+H]+ ions; isotopic patterns validate molecular formula .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Acts as a mesogen in liquid crystal displays (LCDs). The fluorinated phenyl core enhances dielectric anisotropy, while the pentyl chain promotes smectic phase stability. Test mesomorphic behavior via differential scanning calorimetry (DSC: heating rate 5°C/min, N₂ atmosphere) and polarized optical microscopy (POM) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated or hydrolyzed derivatives?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance NAS efficiency in polar aprotic solvents (DMF or DMSO) .

- Reaction Monitoring : In situ FTIR to track cyano-group incorporation and esterification progress.

- Byproduct Mitigation : Add molecular sieves during esterification to absorb hydrolyzed acid byproducts .

Q. How do structural modifications (e.g., varying alkyl chain length or halogen placement) affect thermal stability and mesophase behavior?

- Methodological Answer :

- Thermal Analysis : Conduct thermogravimetric analysis (TGA) under N₂ (10°C/min). Longer alkyl chains (e.g., pentyl vs. propyl) lower melting points but increase degradation temperatures (~250°C vs. ~220°C) .

- Mesophase Tuning : Replace fluorine with chlorine (e.g., 3,5-dichloro analog) to enhance polarizability but reduce nematic range. Validate via X-ray diffraction (XRD) to correlate substituent position with layer spacing .

Q. How can contradictory literature data on this compound’s mesomorphic properties be resolved?

- Methodological Answer :

- Standardized Protocols : Reproduce experiments using identical heating/cooling rates (DSC) and sample preparation (e.g., alignment layers for POM).

- Computational Modeling : Use density functional theory (DFT) to predict dipole moments and compare with experimental permittivity data .

- Meta-Analysis : Cross-reference synthesis conditions (e.g., solvent purity, anhydrous vs. ambient conditions) to identify variables affecting phase behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.